Cas no 294862-04-7 (Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate)

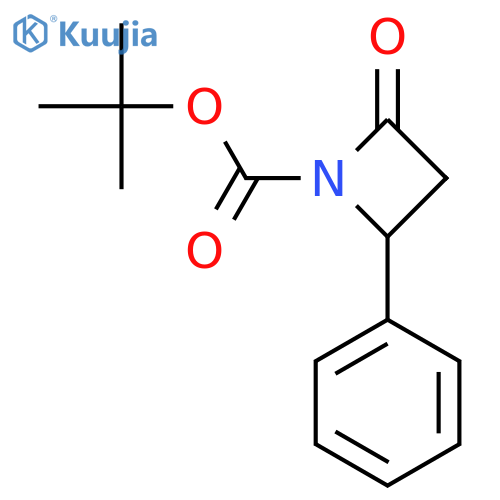

294862-04-7 structure

商品名:Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

CAS番号:294862-04-7

MF:C14H17NO3

メガワット:247.289684057236

MDL:MFCD20482017

CID:4712220

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate

- tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

- Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

-

- MDL: MFCD20482017

- インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

- InChIKey: VIDZRGGALVURAK-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C(CC1C1C=CC=CC=1)=O)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 339

- トポロジー分子極性表面積: 46.6

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB304650-2,5 g |

(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate; 98% |

294862-04-7 | 2,5 g |

€524.00 | 2023-07-19 | ||

| abcr | AB304650-2.52,5g |

(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate, 98%; . |

294862-04-7 | 98% | 2.52,5g |

€524.00 | 2024-04-17 | |

| abcr | AB304650-1g |

(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate, 98%; . |

294862-04-7 | 98% | 1g |

€335.00 | 2025-02-18 | |

| abcr | AB304650-2.5g |

(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate, 98%; . |

294862-04-7 | 98% | 2.5g |

€681.50 | 2025-02-18 | |

| Key Organics Ltd | TS-7352-1G |

(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate |

294862-04-7 | >97% | 1g |

£522.00 | 2025-02-08 | |

| abcr | AB304650-1 g |

(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate; 98% |

294862-04-7 | 1 g |

€261.50 | 2023-07-19 |

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

294862-04-7 (Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:294862-04-7)Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

清らかである:99%/99%

はかる:1g/2.5g

価格 ($):199.0/404.0